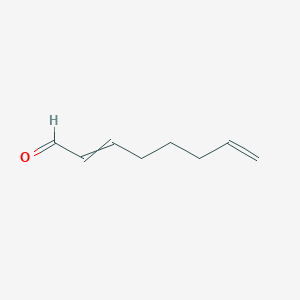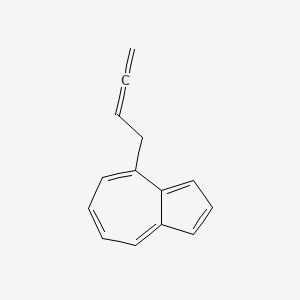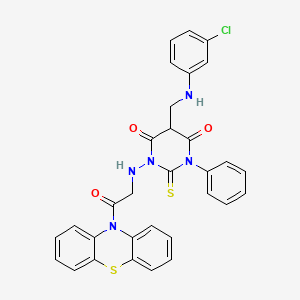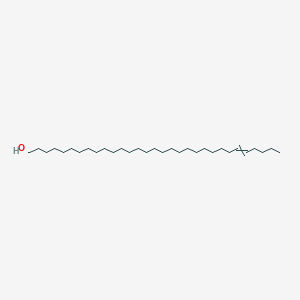
Hentriacont-26-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hentriacont-26-en-1-ol is a long-chain unsaturated alcohol with the molecular formula C31H62O. It is a member of the alkenol family, characterized by the presence of both an alkene (double bond) and an alcohol (hydroxyl group) functional group. This compound is notable for its long carbon chain, which imparts unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hentriacont-26-en-1-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of hentriacont-26-en-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of hentriacont-26-en-1-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction. The resulting product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Hentriacont-26-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hentriacont-26-en-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to hentriacontane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Hentriacont-26-en-1-one.
Reduction: Hentriacontane.
Substitution: Hentriacont-26-en-1-chloride or hentriacont-26-en-1-bromide.
Applications De Recherche Scientifique
Hentriacont-26-en-1-ol has various applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its long hydrophobic chain and hydroxyl group.
Mécanisme D'action
The mechanism of action of hentriacont-26-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Hentriacont-26-en-1-ol can be compared with other long-chain alkenols, such as:
Nonacos-25-en-1-ol: Similar structure but with a shorter carbon chain.
Tritriacont-30-en-1-ol: Longer carbon chain, resulting in different physical properties.
Octacos-24-en-1-ol: Another long-chain alkenol with distinct reactivity.
This compound is unique due to its specific chain length and position of the double bond, which influence its chemical behavior and applications.
Propriétés
Numéro CAS |
139035-14-6 |
|---|---|
Formule moléculaire |
C31H62O |
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
hentriacont-26-en-1-ol |
InChI |
InChI=1S/C31H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h5-6,32H,2-4,7-31H2,1H3 |
Clé InChI |
IFMQQJCFSDGLKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
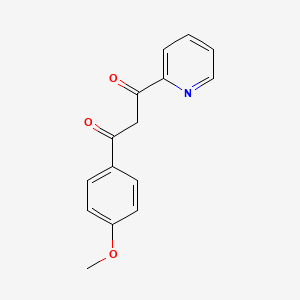

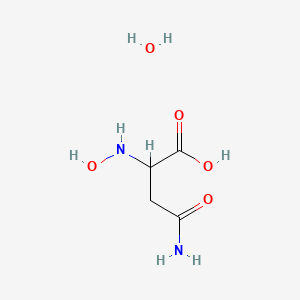
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
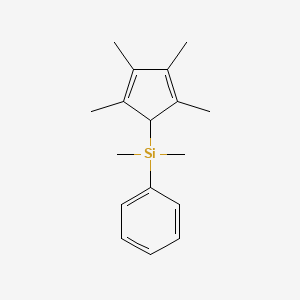
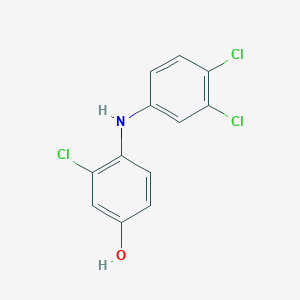
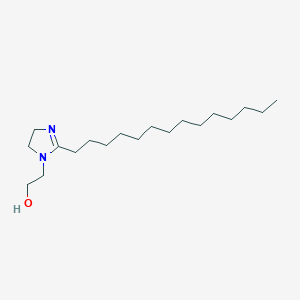
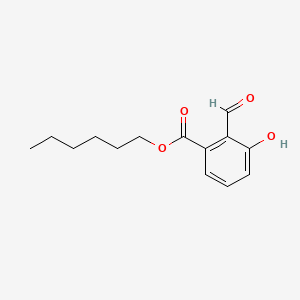
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
